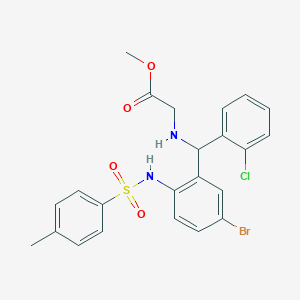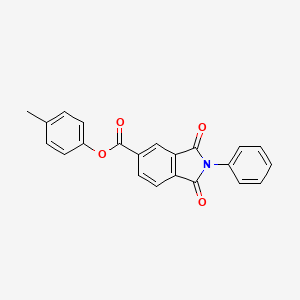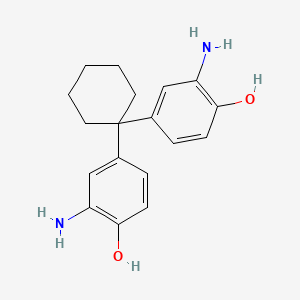![molecular formula C26H25N2O3P B11709811 4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)
4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Morpholinring mit einem Oxazolring kombiniert, substituiert mit Diphenylphosphoryl- und 4-Methylphenylgruppen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Bildung des Oxazolrings durch Cyclisierungsreaktionen, gefolgt von der Einführung der Diphenylphosphoryl- und 4-Methylphenylgruppen unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu gehört der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um konstante Reaktionsparameter zu gewährleisten und die Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise ihre Reaktivität und Eigenschaften verändert.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während Substitutionsreaktionen eine Vielzahl neuer Funktionalitäten einführen können.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung und -gestaltung.
Industrie: Verwendet in der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden, deren Aktivität zu modulieren und so verschiedene biologische Wirkungen zu erzielen. Die genauen molekularen Zielmoleküle und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The phosphoroso group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphoroso group yields phosphine oxides, while reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The phosphoroso group can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. The oxazole ring and morpholine moiety contribute to the compound’s overall reactivity and binding affinity, enabling it to modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(2-(2-Chlorphenyl)-4-(Diphenylphosphoryl)-1,3-Oxazol-5-yl)Morpholine: Ähnliche Struktur mit einer Chlorphenylgruppe anstelle einer Methylphenylgruppe.
4-(4-Diphenylphosphoryl-2-Methyl-5-Oxazolyl)Morpholine: Ähnliche Struktur mit einer Methylgruppe anstelle einer Methylphenylgruppe.
Einzigartigkeit
4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringstrukturen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C26H25N2O3P |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
4-[4-diphenylphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C26H25N2O3P/c1-20-12-14-21(15-13-20)24-27-25(26(31-24)28-16-18-30-19-17-28)32(29,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3 |
InChI-Schlüssel |
APJRCYYMTABKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)


![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)



